molecular formula C14H22Cl2N4 B12050879 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

Cat. No.: B12050879
M. Wt: 317.3 g/mol
InChI Key: RHUKXVGXBCUFIV-UHFFFAOYSA-N
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Description

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is a compound that features a piperidine ring and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride typically involves the coupling of a piperidine derivative with a benzimidazole precursor. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with 2-aminobenzimidazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Piperidin-1-yl)ethyl)hydrazine hydrochloride
  • 1-(2-(Piperidin-1-yl)ethyl)-[1,4]diazepanedihydrochloride

Uniqueness

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is unique due to its specific combination of a piperidine ring and a benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H22Cl2N4

Molecular Weight

317.3 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride

InChI

InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H

InChI Key

RHUKXVGXBCUFIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl

Origin of Product

United States

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